N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-7-6-10-21-23(17)25-24(30-21)26(16-19-8-4-3-5-9-19)22(27)15-18-11-13-20(14-12-18)31(2,28)29/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIJTSDQQWONCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's molecular formula is , with a molecular weight of 436.6 g/mol. Its structure includes a benzyl group, a thiazole moiety, and a methylsulfonyl group, which contribute to its unique pharmacological properties .
Inhibition of EZH2
One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of enhancer of zeste homolog 2 (EZH2). EZH2 is an enzyme involved in histone methylation and gene expression regulation, playing a crucial role in cancer cell proliferation and survival. Studies have demonstrated that this compound effectively blocks EZH2 activity, leading to reduced cancer cell growth, particularly in cancers characterized by EZH2 overexpression.
Potential Anti-inflammatory Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. The interaction with specific molecular targets could modulate inflammatory pathways, making it a candidate for further pharmacological exploration in inflammatory diseases.
Anticancer Activity
The anticancer efficacy of this compound has been evaluated using various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves inducing apoptosis through caspase activation and modulation of DNA synthesis .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thiazole derivatives have been reported to show activity against various bacterial strains, suggesting that this compound may similarly possess effective antibacterial properties. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antimicrobial efficacy .
Case Studies and Research Findings
-
EZH2 Inhibition and Cancer Treatment
A study highlighted the compound's ability to inhibit EZH2 effectively, leading to decreased proliferation in cancer cells driven by this enzyme. The findings suggest a promising therapeutic role in treating cancers associated with high EZH2 levels. -
Anticancer Compound Evaluation
In a systematic evaluation of thiazole-based compounds, derivatives similar to this compound demonstrated IC50 values less than standard chemotherapy agents like doxorubicin against various tumor cell lines, indicating superior or comparable efficacy . -
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and inflammation. These studies visualize binding affinities and interaction modes, enhancing understanding of its potential therapeutic mechanisms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 450.6 g/mol
- CAS Number : 941931-30-2
The compound features a thiazole moiety, which is known for its biological activity, making it a promising candidate for further investigation in various therapeutic areas.
Medicinal Chemistry
The compound is investigated for its potential as an anti-inflammatory and anticancer agent . Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development.
Biological Studies
Research has demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer activity against various cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells, suggesting that N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide may also possess similar properties .
Industrial Applications
The compound is explored for its potential use in developing new materials and chemical processes. Its unique chemical structure may contribute to innovative applications in industrial chemistry.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. One compound showed significant selectivity with IC50 values indicating strong anticancer potential .
- Another study focused on the synthesis of N-acylated thiazoles, demonstrating that certain derivatives exhibited enhanced activity against human glioblastoma and melanoma cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with the acylation of 2-amino-4-methylbenzo[d]thiazole using chloroacetyl chloride in THF with NaH as a base to form the intermediate 2-chloro-N-(4-methylbenzo[d]thiazol-2-yl)acetamide .
- Step 2 : Perform a nucleophilic substitution with benzylamine under ultrasonication in DCM with DMAP as a catalyst to introduce the benzyl group .
- Step 3 : Couple the resulting intermediate with 4-(methylsulfonyl)phenylacetic acid via EDCI/HOBt-mediated amidation in DMF .
- Optimization : Monitor reactions by TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yields can be improved by using anhydrous solvents, controlled temperature (0–5°C for acylation), and excess reagents (1.2–1.5 equiv).
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm the benzyl group (δ 4.5–5.0 ppm for CH2), methylsulfonyl (δ 3.1–3.3 ppm for SO2CH3), and benzo[d]thiazole protons (δ 7.5–8.5 ppm aromatic signals) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (expected [M+H]+ ≈ 465.1 g/mol).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze intermolecular interactions (e.g., C–H⋯O bonds) to assess packing stability .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Assay Design :
- Antioxidant Activity : DPPH radical scavenging assay (IC50 determination at 517 nm) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation .
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) for kinases like JAK2 or EGFR, given the methylsulfonyl group’s role in ATP-competitive binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Strategies :
- Modifications : Replace the benzyl group with substituted benzyl (e.g., 4-F, 4-OCH3) to assess electronic effects on target binding. Vary the methylsulfonyl group to sulfonamide or carboxylic acid to alter polarity .
- Biological Testing : Compare IC50 values across analogs in kinase inhibition assays. Use molecular docking (e.g., AutoDock Vina) to predict binding poses with kinase active sites .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .
Q. What experimental approaches resolve contradictions in biological data between cell lines or assay conditions?
- Troubleshooting :
- Reproducibility : Replicate assays in triplicate using standardized cell lines (e.g., ATCC-certified) and control compounds (e.g., staurosporine for cytotoxicity).
- Mechanistic Studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition in EGFR) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- In Silico Methods :
- BBB Prediction : Use SwissADME to calculate parameters like topological polar surface area (TPSA < 90 Ų preferred) and P-glycoprotein substrate likelihood .
- MD Simulations : Run 100-ns simulations in lipid bilayers to assess membrane permeability. Focus on the methylbenzo[d]thiazole moiety’s role in lipid interactions .
Methodological Notes
- Synthesis Challenges : Side reactions during acylation (e.g., over-substitution) can be minimized by slow addition of chloroacetyl chloride .
- Characterization Pitfalls : Overlapping NMR signals (e.g., benzyl vs. benzo[d]thiazole protons) require 2D NMR (COSY, HSQC) for resolution .
- Biological Assay Controls : Include vehicle (DMSO) and positive controls (e.g., ascorbic acid for DPPH, erlotinib for EGFR inhibition) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
